3-(4-chlorophenyl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality 3-(4-chlorophenyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

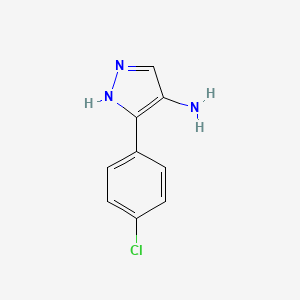

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSLUVMNIIJPQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919482 |

Source

|

| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91857-91-9 |

Source

|

| Record name | Pyrazole, 4-amino-5-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data of 3-(4-chlorophenyl)-1H-pyrazol-4-amine (¹H NMR, ¹³C NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-chlorophenyl)-1H-pyrazol-4-amine

For the modern researcher and drug development professional, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed exploration of the spectroscopic data for 3-(4-chlorophenyl)-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the data but to also provide insights into the causality behind the experimental choices and the logic of spectral interpretation. This document is structured to be a self-validating system, grounding its claims in authoritative sources and established principles of spectroscopic analysis.

Molecular Structure and Context

3-(4-chlorophenyl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities.[1] The presence of a 4-chlorophenyl substituent and an amine group on the pyrazole core suggests potential applications in drug discovery, making its unambiguous characterization essential.

General Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be broadly applicable for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for compounds with exchangeable protons like amines and N-H protons of the pyrazole ring.[2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR) for optimal resolution.[3] Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common choice for polar molecules like the target compound, as it tends to produce intact molecular ions.

-

Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) are released into the gas phase.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. For 3-(4-chlorophenyl)-1H-pyrazol-4-amine, the expected proton signals are discussed below, with chemical shifts referenced to Tetramethylsilane (TMS). The data is interpreted based on spectra of closely related compounds, such as 3-Amino-5-(4-chlorophenyl)pyrazole.[2]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrazole N-H | ~12.0 - 13.0 | Broad singlet | 1H | The acidic proton on the pyrazole nitrogen is expected to be significantly deshielded and may be broad due to quadrupole broadening and exchange. |

| Aromatic C-H (Chlorophenyl) | ~7.4 - 7.8 | Multiplet (two doublets) | 4H | The protons on the 4-chlorophenyl ring will appear as two distinct doublets due to symmetry. |

| Pyrazole C-H | ~7.9 - 8.2 | Singlet | 1H | The proton on the C5 position of the pyrazole ring is expected to be a singlet. |

| Amine N-H | ~4.0 - 5.0 | Broad singlet | 2H | The chemical shift of the amine protons can vary depending on solvent and concentration, and the signal is often broad due to exchange. |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the chlorine will be at a different chemical shift than the protons meta to the chlorine.

-

Pyrazole Ring Protons: The lone proton on the pyrazole ring is expected to appear as a sharp singlet. The N-H proton of the pyrazole is highly deshielded and will likely be a broad signal at a high chemical shift.

-

Amine Protons: The two protons of the amine group will likely appear as a broad singlet. The broadness is due to rapid chemical exchange with the solvent and quadrupole effects from the nitrogen atom.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The expected chemical shifts for 3-(4-chlorophenyl)-1H-pyrazol-4-amine are estimated based on data from similar structures like 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.[4]

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Pyrazole C3 | ~145 - 155 | Attached to the chlorophenyl group. |

| Pyrazole C4 | ~120 - 130 | Attached to the amine group. |

| Pyrazole C5 | ~135 - 145 | The CH carbon of the pyrazole ring. |

| Aromatic C (C-Cl) | ~130 - 135 | The carbon atom directly bonded to chlorine. |

| Aromatic C (ipso-C) | ~128 - 132 | The carbon atom of the phenyl ring attached to the pyrazole. |

| Aromatic C-H | ~125 - 130 | The protonated carbons of the chlorophenyl ring. |

Interpretation of the ¹³C NMR Spectrum

-

Pyrazole Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts. The carbon attached to the electronegative nitrogen and the chlorophenyl group (C3) will be downfield. The carbon bearing the amine group (C4) and the remaining pyrazole carbon (C5) will also have characteristic shifts.

-

Aromatic Carbons: The 4-chlorophenyl ring will show four distinct signals due to symmetry: the carbon bonded to the pyrazole ring, the two equivalent ortho carbons, the two equivalent meta carbons, and the carbon bonded to the chlorine atom.

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides information about the functional groups present in the molecule by identifying the vibrational frequencies of different bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Often appears as two bands for a primary amine. |

| N-H Stretch (Pyrazole) | 3100 - 3300 | Broad, Medium | The N-H stretch of the pyrazole ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |

| C=N Stretch (Pyrazole) | 1580 - 1650 | Medium to Strong | Stretching vibration of the carbon-nitrogen double bond in the pyrazole ring. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Aromatic ring skeletal vibrations. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching of the carbon-nitrogen single bond. |

| C-Cl Stretch | 700 - 850 | Strong | The carbon-chlorine bond stretch. |

Interpretation of the IR Spectrum

The IR spectrum is expected to be complex, but key features can be identified. The N-H stretching region (above 3000 cm⁻¹) will be particularly informative, with distinct bands for the amine and pyrazole N-H groups. The region between 1400 and 1650 cm⁻¹ will contain absorptions from the C=C and C=N stretching vibrations of the aromatic and pyrazole rings. The strong absorption in the fingerprint region (below 1000 cm⁻¹) due to the C-Cl stretch will also be a key diagnostic feature.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of 3-(4-chlorophenyl)-1H-pyrazol-4-amine is C₉H₈ClN₃, with a monoisotopic mass of approximately 193.04 g/mol .[5]

| Ion | Expected m/z | Notes |

| [M]⁺˙ | 193/195 | The molecular ion peak. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M peak. |

| [M+H]⁺ | 194/196 | The protonated molecular ion, commonly observed in ESI-MS. The isotopic pattern of chlorine will be preserved. |

| [M-NH₂]⁺ | 177/179 | Loss of the amine group. |

| [C₆H₄Cl]⁺ | 111/113 | Fragment corresponding to the chlorophenyl cation. |

Interpretation of the Mass Spectrum

The mass spectrum should prominently feature the molecular ion peak ([M]⁺˙ or [M+H]⁺) with the characteristic 3:1 isotopic pattern for chlorine. Fragmentation of the molecule is likely to involve the loss of the amine group or cleavage of the bond between the pyrazole and the chlorophenyl ring.

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of a small molecule.

Molecular Structure and Key Atoms for NMR

Caption: Structure of 3-(4-chlorophenyl)-1H-pyrazol-4-amine with key atoms.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 3-(4-chlorophenyl)-1H-pyrazol-4-amine. By leveraging data from closely related compounds and applying fundamental principles of spectroscopic interpretation, we have constructed a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra. The provided protocols and interpretations serve as a valuable resource for researchers working with this and similar heterocyclic compounds, facilitating accurate structural elucidation and purity assessment. The integration of authoritative references ensures the scientific integrity of the presented information, empowering researchers in their drug development endeavors.

References

- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)

-

SpectraBase. 3-Amino-5-(4-chlorophenyl)pyrazole - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 3-(4-chlorophenyl)-1h-pyrazol-4-amine. [Link]

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

-

PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. spectrabase.com [spectrabase.com]

- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 4. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(4-chlorophenyl)-1h-pyrazol-4-amine (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

Physical and chemical properties of 3-(4-chlorophenyl)-1H-pyrazol-4-amine

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(4-chlorophenyl)-1H-pyrazol-4-amine

Executive Summary: This document provides a comprehensive technical overview of 3-(4-chlorophenyl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of novel bioactive molecules. This guide, intended for researchers, chemists, and drug development professionals, details the compound's structural characteristics, physicochemical properties, a representative synthetic pathway, and its reactivity profile. All data and protocols are substantiated with authoritative references to ensure scientific integrity and practical applicability.

Nomenclature and Structural Elucidation

The precise identification and structural understanding of a molecule are foundational to all subsequent research. This section clarifies the nomenclature and key structural features of 3-(4-chlorophenyl)-1H-pyrazol-4-amine.

Identifiers and Synonyms

-

IUPAC Name: 3-(4-chlorophenyl)-1H-pyrazol-4-amine

-

CAS Number: While a specific CAS number for the 4-amino isomer is not consistently cited, closely related and often commercially available isomers include 3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS: 78583-81-0) and 4-(4-chlorophenyl)-1H-pyrazol-3-amine (CAS: 40545-65-1).[1][2] Researchers should verify the specific isomer based on the CAS number provided by their supplier.

-

Molecular Formula: C₉H₈ClN₃[3]

-

Synonyms: 4-Amino-3-(4-chlorophenyl)pyrazole

Molecular Structure and Tautomerism

3-(4-chlorophenyl)-1H-pyrazol-4-amine is an aromatic heterocyclic compound. The core structure is a five-membered pyrazole ring, which features two adjacent nitrogen atoms. This ring is substituted at the C3 position with a 4-chlorophenyl group and at the C4 position with a primary amine group.

A critical feature of N-unsubstituted pyrazoles is the potential for prototropic tautomerism. The hydrogen atom on the pyrazole nitrogen can reside on either N1 or N2. In this specific molecule, this results in two tautomeric forms: 3-(4-chlorophenyl)-1H-pyrazol-4-amine and 5-(4-chlorophenyl)-1H-pyrazol-4-amine. In solution and often in the solid state, these forms can interconvert, although one tautomer may be thermodynamically favored. For the purpose of this guide, we will refer to the title compound, acknowledging that it may exist in equilibrium with its tautomer.

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Experimental Protocol

Causality: This protocol employs a cyclocondensation reaction. Hydrazine, a potent dinucleophile, first attacks the β-carbon of the acrylonitrile (Michael addition), followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. Subsequent tautomerization yields the stable aromatic pyrazole ring. Ethanol is chosen as a polar protic solvent to facilitate the reaction and dissolve the reactants.

-

Reaction Setup: To a solution of (E)-3-(dimethylamino)-2-(4-chlorobenzoyl)acrylonitrile (1.0 eq) in absolute ethanol (15 mL/mmol), add hydrazine hydrate (1.2 eq).

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Purification: The resulting crude solid is collected by filtration and washed with cold water to remove any remaining hydrazine hydrate. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product. [4]

Spectroscopic Profile

-

¹H NMR: In a typical spectrum, the aromatic protons of the chlorophenyl ring would appear as multiplets or distinct doublets in the range of 7.0-8.0 ppm. [4]The pyrazole ring proton would appear as a singlet further upfield. The protons of the amine (NH₂) group and the pyrazole N-H would likely appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the chlorophenyl ring between 120-140 ppm. [4]The carbons of the pyrazole ring would typically resonate in the 100-120 ppm region. [4]* Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

N-H stretching from the primary amine, appearing as two distinct sharp bands in the 3400-3250 cm⁻¹ region. [5] * N-H bending of the primary amine around 1650-1580 cm⁻¹. [5] * C-N stretching from the aromatic amine between 1335-1250 cm⁻¹. [5] * A broad N-H wagging band for the amine group is expected between 910-665 cm⁻¹. [5]* Mass Spectrometry: The monoisotopic mass is 193.04100 Da. [2]High-resolution mass spectrometry should show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Predicted adducts include [M+H]⁺ at m/z 194.04796. [3]

-

Chemical Reactivity and Applications

The reactivity of 3-(4-chlorophenyl)-1H-pyrazol-4-amine is governed by its three key functional components: the aromatic pyrazole ring, the nucleophilic primary amine, and the chlorophenyl group.

Reactivity Profile

-

Amine Group: The primary amine at the C4 position is a strong nucleophile and a site for various chemical modifications. It can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.

-

Pyrazole Ring: The pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the position of substitution is directed by the existing groups. The electron-donating amine group activates the ring, particularly at the C5 position.

-

Medicinal Chemistry Intermediate: This compound is a valuable building block in drug discovery. [1]Its structure is frequently incorporated into larger molecules designed to interact with biological targets. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. [4][6]The presence of the amine group provides a convenient handle for combinatorial library synthesis to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate. The following information is based on safety data for closely related pyrazole amine isomers.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [8] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [8] * Avoid breathing dust. Prevent dust formation during handling. [9] * Wash hands thoroughly after handling. [8]

-

-

Storage:

Conclusion

3-(4-chlorophenyl)-1H-pyrazol-4-amine is a structurally significant heterocyclic compound with a well-defined physicochemical profile. Its utility as a versatile intermediate is underscored by its accessible synthesis and the reactivity of its primary amine and pyrazole core. For professionals in drug development and chemical research, this molecule offers a robust scaffold for creating diverse libraries of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in scientific innovation.

References

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-chlorophenyl)-1h-pyrazol-4-amine. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

-

El-Gendy, A. M., et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one. Journal of American Science. Retrieved from [Link]

-

Mishra, S., et al. (2025). Chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-5-(4-chlorophenyl)pyrazole - Spectrum. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 3-(4-chlorophenyl)-1h-pyrazol-4-amine (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-4-amine

Introduction

The 3-(4-chlorophenyl)-1H-pyrazol-4-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antifungal and antitubercular properties.[1][2] The strategic synthesis of this key intermediate is of paramount importance to researchers and drug development professionals. This guide provides an in-depth technical overview of the primary synthetic routes and the requisite starting materials for the efficient construction of 3-(4-chlorophenyl)-1H-pyrazol-4-amine. The discussion emphasizes the chemical logic behind the selection of precursors and methodologies, offering field-proven insights for practical application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule, 3-(4-chlorophenyl)-1H-pyrazol-4-amine, reveals several key bond disconnections that point to plausible synthetic strategies. The core pyrazole ring can be conceptually disconnected to reveal key synthons, which in turn correspond to readily available starting materials.

Figure 1: Retrosynthetic pathways for 3-(4-chlorophenyl)-1H-pyrazol-4-amine.

Synthetic Strategy 1: The Knorr Pyrazole Synthesis and its Variants

The condensation of a 1,3-dicarbonyl compound with hydrazine is a classic and reliable method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis.[3] For the synthesis of a 4-amino pyrazole, a common precursor is a β-ketonitrile.

Core Starting Materials:

-

4-Chlorobenzoylacetonitrile: This is the key precursor, providing the 4-chlorophenyl group at the 3-position and the nitrile group, which can be reduced or hydrolyzed and then converted to the amine at the 4-position.

-

Hydrazine Hydrate: The source of the two adjacent nitrogen atoms in the pyrazole ring.

Reaction Causality and Mechanism

The synthesis proceeds via an initial condensation of hydrazine with the more reactive ketone carbonyl of the 4-chlorobenzoylacetonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine leads to the formation of the aromatic 3-amino-5-(4-chlorophenyl)-1H-pyrazole. Subsequent functional group manipulation would be required to achieve the desired 4-amino isomer, which makes this route less direct for the target molecule.

A more direct approach involves starting materials that already have the nitrogen functionality at the desired position.

Synthetic Strategy 2: Cyclization of Chalcone Derivatives

A versatile and widely adopted method for the synthesis of pyrazoles involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine.[4][5][6][7] This approach offers a high degree of flexibility in introducing substituents on the pyrazole ring.

Core Starting Materials:

-

4-Chloroacetophenone: This provides the C3 carbon and the attached 4-chlorophenyl group of the pyrazole ring.

-

A suitable C1 electrophile (e.g., Dimethylformamide dimethyl acetal - DMF-DMA): This reagent is used to introduce the second carbonyl equivalent needed to form the 1,3-dicarbonyl system.

-

Hydrazine Hydrate: As the nitrogen source for the pyrazole ring.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of the Enaminone Intermediate

-

To a solution of 4-chloroacetophenone (1 equivalent) in an appropriate solvent such as toluene or xylene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole

-

Dissolve the crude enaminone intermediate in a suitable solvent like ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

The reaction is often exothermic. After the initial reaction subsides, heat the mixture to reflux for 4-8 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-(4-chlorophenyl)-1H-pyrazol-4-amine.

Figure 2: Workflow for the synthesis via a chalcone-equivalent intermediate.

Synthetic Strategy 3: Synthesis from β-Ketonitriles

The reaction of β-ketonitriles with hydrazine is a highly efficient method for the synthesis of 3-aminopyrazoles.[8] While this route directly yields an aminopyrazole, the position of the amino group depends on the structure of the β-ketonitrile. For the synthesis of 3-(4-chlorophenyl)-1H-pyrazol-4-amine, a precursor that places the amino group at the 4-position is required. A plausible precursor is α-formyl-4-chlorophenylacetonitrile.

Core Starting Materials:

-

4-Chlorophenylacetonitrile: This provides the C4 and C5 carbons of the pyrazole ring, along with the 4-chlorophenyl substituent.

-

A formylating agent (e.g., Ethyl formate): To introduce the aldehyde functionality at the α-position.

-

A strong base (e.g., Sodium ethoxide): To deprotonate the α-carbon of the acetonitrile, facilitating the formylation.

-

Hydrazine Hydrate: The dinucleophile for ring formation.

Experimental Protocol: A Two-Step Synthesis

Step 1: Formylation of 4-Chlorophenylacetonitrile

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add 4-chlorophenylacetonitrile (1 equivalent) dropwise at room temperature.

-

After the addition is complete, add ethyl formate (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-formyl-4-chlorophenylacetonitrile.

Step 2: Cyclization with Hydrazine

-

Dissolve the crude α-formyl-4-chlorophenylacetonitrile in ethanol or a similar protic solvent.

-

Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent in vacuo.

-

The residue can be purified by column chromatography or recrystallization to yield 3-(4-chlorophenyl)-1H-pyrazol-4-amine.

Comparative Analysis of Starting Materials and Routes

| Synthetic Route | Key Starting Materials | Advantages | Disadvantages |

| Knorr Synthesis Variant | 4-Chlorobenzoylacetonitrile, Hydrazine | Well-established, reliable | Indirect route, may require functional group interconversion |

| Chalcone Cyclization | 4-Chloroacetophenone, DMF-DMA, Hydrazine | High yields, flexible, readily available starting materials | Two-step process |

| β-Ketonitrile Route | 4-Chlorophenylacetonitrile, Ethyl formate, Base, Hydrazine | Direct formation of the aminopyrazole | Requires strong base, formylation can be challenging |

Conclusion

The synthesis of 3-(4-chlorophenyl)-1H-pyrazol-4-amine can be approached through several reliable synthetic strategies. The choice of the most suitable route will depend on the availability of starting materials, scalability, and the desired purity of the final product. The chalcone-based route, starting from 4-chloroacetophenone, often represents a robust and versatile option for laboratory-scale synthesis due to its operational simplicity and the commercial availability of the precursors. For industrial applications, a thorough process optimization of any of these routes would be necessary to ensure efficiency and cost-effectiveness. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this valuable heterocyclic building block.

References

-

Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019). ResearchGate. [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT Journal. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

-

Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. [Link]

-

SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. [Link]

-

Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). MDPI. [Link]

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]

-

chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. ResearchGate. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

Recent developments in aminopyrazole chemistry. arkat usa. [Link]

-

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. [Link]

-

Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H- pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H)-one. New York Science Journal. [Link]

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijirt.org [ijirt.org]

- 6. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 8. arkat-usa.org [arkat-usa.org]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

Preamble: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] First synthesized in 1883, its derivatives have become integral to a vast array of approved drugs, demonstrating a remarkable spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]

Commercially successful drugs like the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil all feature a core pyrazole structure, underscoring its therapeutic significance and metabolic stability.[1][6][7] This guide provides an in-depth framework for researchers and drug development professionals on how to systematically screen novel pyrazole derivatives to uncover their therapeutic potential. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a logical, efficient, and self-validating screening cascade.

Part 1: The Strategic Foundation - Target Selection and Assay Development

The journey from a novel compound to a drug candidate begins with a strategic decision: what biological activity are we searching for? This choice dictates the entire screening strategy. The selection is typically driven by the therapeutic area of interest (e.g., oncology, infectious diseases) or by rational design, where the pyrazole library has been synthesized to target a specific protein family, such as kinases.[8]

Choosing the Right Assay: Biochemical vs. Cell-Based

Once a therapeutic area is defined, the first critical choice is the type of assay to deploy for primary screening.

-

Biochemical Assays: These are in vitro assays that use purified biological molecules, such as enzymes or receptors, to measure the direct interaction of a compound with its target.[9]

-

Rationale & Causality: Biochemical assays are ideal for high-throughput screening (HTS) because they are generally simpler, more cost-effective, and less prone to artifacts than cell-based assays. They provide clean, unambiguous data on direct target engagement. For example, screening for kinase inhibitors often begins with an enzymatic assay that measures the phosphorylation of a substrate in the presence of the test compound.[10][11]

-

Trustworthiness: To be self-validating, these assays must include controls such as a known inhibitor (positive control), a vehicle (e.g., DMSO) control (negative control), and compounds that may interfere with the detection technology (e.g., fluorescent compounds in a fluorescence-based assay).

-

-

Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a biological process within a physiologically relevant environment.[12][13][14]

-

Rationale & Causality: While more complex, cell-based assays offer a significant advantage: they simultaneously assess compound permeability, target engagement, and downstream functional consequences in a single experiment.[15][16] They are crucial for identifying compounds that are active in a biological context, which is not always predictable from biochemical data alone.[14] For instance, a potent enzyme inhibitor in a biochemical assay may be inactive in a cell-based assay due to poor membrane permeability.

-

Trustworthiness: A robust cell-based assay requires meticulous optimization. Key parameters include cell seeding density, incubation time, and compound concentration range. Cytotoxicity must always be assessed in parallel to ensure that the observed effect is not simply due to cell death.[13]

-

The logical flow often involves using a biochemical assay for the primary HTS campaign to identify a large number of initial hits, followed by a cell-based assay in secondary screening to confirm activity in a more complex system.[15]

Part 2: The Screening Cascade - From High-Throughput Hits to Confirmed Leads

A successful screening campaign is a multi-step, tiered process designed to efficiently identify potent and selective compounds while systematically eliminating false positives and undesirable candidates.

Caption: A generalized workflow for the biological screening of novel pyrazole derivatives.

Primary Screening: Casting a Wide Net

The goal of the primary screen is to rapidly test thousands of pyrazole derivatives at a single, high concentration (typically 1-10 µM) to identify any compound showing a predetermined level of biological activity.[9] This is a qualitative "yes/no" experiment.

Example Application: Anticancer Screening A common primary screen for anticancer activity involves assessing the cytotoxicity of compounds against a panel of human cancer cell lines.[17] Many pyrazole derivatives have shown potent activity against lines such as MCF-7 (breast), HepG2 (liver), HCT-116 (colorectal), and A549 (lung).[17][18]

Protocol: In Vitro Cytotoxicity Assay (MTS/MTT)

-

Cell Plating: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Addition: Prepare a stock solution of each pyrazole derivative in DMSO. Dilute the compounds in cell culture medium to the final screening concentration (e.g., 10 µM), ensuring the final DMSO concentration is non-toxic (typically ≤0.5%). Add the diluted compounds to the appropriate wells. Include vehicle (DMSO) controls and a positive control (e.g., Doxorubicin).[10]

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough to observe an effect on cell proliferation but not so long that control wells become over-confluent.

-

Viability Assessment: Add a viability reagent like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT to each well. Viable cells metabolize the reagent, producing a colored formazan product.

-

Data Acquisition: After a 1-4 hour incubation with the reagent, measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. A "hit" is defined as a compound that reduces viability below a certain threshold (e.g., <50%).

Hit Confirmation and Secondary Screening

Hits from the primary screen must be rigorously validated. This phase aims to confirm the activity, determine potency, and rule out false positives.

Dose-Response Analysis (IC₅₀ Determination): Confirmed hits are re-tested across a range of concentrations (typically 8-12 points, using serial dilutions) to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the compound's potency.[19] Pyrazole derivatives have demonstrated a wide range of potencies against various targets.[17][18]

Orthogonal Assays: A crucial step for trustworthiness is to confirm the hit using a different assay that measures the same biological endpoint but with a different technology. For example, if the primary screen was an MTS assay (measuring metabolic activity), an orthogonal assay could measure ATP content (e.g., CellTiter-Glo®) or membrane integrity. This ensures the observed activity is not an artifact of the primary assay's detection method.

Part 3: Delving Deeper - MoA, SAR, and ADMET Profiling

With confirmed hits in hand, the investigation shifts towards understanding how they work and whether they possess the properties of a viable drug.

Mechanism of Action (MoA) and Selectivity

The MoA defines the specific biochemical interaction through which a compound produces its pharmacological effect. For pyrazoles targeting enzymes, this involves detailed enzymatic assays.

Protocol: Generic Enzyme Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme (e.g., a kinase, COX, or urease), the enzyme's substrate, and a detection reagent (e.g., ATP for kinases). [20][21]2. Compound Pre-incubation: In a microplate, add the pyrazole inhibitor across a range of concentrations. Add the enzyme and incubate for a defined period (e.g., 15-30 minutes) to allow the compound to bind to its target.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Reaction & Detection: Allow the reaction to proceed for a set time at an optimal temperature. Stop the reaction and add the detection reagent.

-

Data Acquisition: Measure the output signal (e.g., luminescence, fluorescence, absorbance) which is proportional to the enzyme's activity.

-

Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Selectivity: A critical aspect of MoA is determining selectivity. An ideal drug candidate is highly selective for its intended target. For example, an anticancer pyrazole derivative should be significantly more potent against cancer cells than against normal, healthy cells. [22][23]Similarly, an enzyme inhibitor should be tested against a panel of related enzymes to assess its selectivity profile.

Structure-Activity Relationship (SAR)

SAR studies explore how modifying the chemical structure of the pyrazole scaffold affects its biological activity. [8][24]By synthesizing and testing analogs with small chemical changes at different positions on the pyrazole ring, medicinal chemists can identify which chemical groups are essential for potency and which can be modified to improve other properties like solubility or metabolic stability. [25]This iterative process is fundamental to optimizing a hit into a lead compound. [26] Table 1: Exemplary Biological Activities and Potencies of Pyrazole Derivatives

| Compound Class | Biological Target/Activity | Example IC₅₀ Values | Reference(s) |

| Indole-Pyrazole Hybrids | Anticancer (HepG2 cell line) | 6.1 µM | [10] |

| Phenyl-substituted Pyrazoles | Anticancer (MCF-7 cell line) | 10 - 14 µM | [19] |

| Thiophene-Pyrazole Hybrids | Anti-inflammatory (in vivo) | ED₅₀ = 55.83 µmol/kg | [3] |

| Fused Pyrazole Derivatives | EGFR/VEGFR-2 Inhibition | 0.09 µM (EGFR) | [17] |

| Pyrazole-based Ligands | Antimicrobial (S. aureus) | MIC = 25.1 µM | [27] |

Early ADMET Profiling

In the early stages of drug discovery, many promising compounds fail due to poor pharmacokinetic properties or unforeseen toxicity. [28][29]Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore essential to de-risk a project. [30]This is often done using a combination of computational (in silico) models and rapid in vitro assays. [31][32] Table 2: Tiered Approach to Early ADMET Screening

| Tier | Stage | Key Parameters Assessed | Methodology |

| 1 | Hit-to-Lead (Early) | Lipinski's Rule of Five, Predicted Solubility, Permeability | In Silico Computational Models |

| 2 | Hit-to-Lead (Confirmatory) | Aqueous Solubility, Cell Permeability (e.g., Caco-2), Plasma Protein Binding | In Vitro Assays |

| 3 | Lead Optimization | Metabolic Stability (Liver Microsomes), CYP450 Inhibition, hERG Inhibition, In Vitro Cytotoxicity (in healthy cells) | In Vitro Assays |

A favorable ADMET profile is just as important as high potency for a compound to advance toward clinical development. [28]

Conclusion

The biological screening of novel pyrazole derivatives is a systematic, multi-parametric endeavor that extends far beyond simple activity measurements. It is a logical cascade of hypothesis-driven experiments designed to identify compounds with not only potent and selective biological activity but also favorable drug-like properties. By integrating biochemical and cell-based assays, establishing rigorous hit confirmation criteria, and strategically assessing MoA, SAR, and ADMET profiles early in the process, researchers can efficiently navigate the complex path from a novel molecule to a promising therapeutic lead. This disciplined, causality-driven approach maximizes the potential of the privileged pyrazole scaffold in the ongoing quest for new medicines.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- Al-Ostoot, F. H., Al-Ghamdi, S. A., Wani, T. A., & Bkhaitan, M. M. (2022).

- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.

- Kumar, V., & Hassan, M. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 16(2), 115-120.

- Kumar, V., & Hassan, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Atef, H., Mohamed, M. F. A., Hassan, H. A., & Abuo-Rahma, G. E. A. (2024).

- Khan, I., & Al-Harrasi, A. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 15, 1368940.

- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A.-L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779–788.

- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.). researchgate.net.

- Kumar, A., Sharma, S., & Kumar, D. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1339.

- synthesis of novel pyrazole derivatives for drug discovery. (n.d.). Benchchem.

- Aggarwal, R., & Sumran, G. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5038.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (n.d.). ResearchGate.

- Dong, J., Wang, N.-N., Yao, Z.-J., Zhang, L., Cheng, Y., Ouyang, D., Lu, A.-P., & Cao, D.-S. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 8(62), 35744–35757.

- Zahra, M. H., El-attar, M. I., & El-Kholy, S. E. (2022). A review for cell-based screening methods in drug discovery. Journal of Genetic Engineering and Biotechnology, 20(1), 126.

- Becker, C., Schirmeister, T., & Tietze, A. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 337–351.

- Yeh, C.-H., Hsiao, Y.-T., & Yang, M.-C. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery.

- Transformer-Driven ADMET Screening for Efficient Drug Evaluation. (n.d.). Kwon Research Group.

- Cell-Based Assays: Screening Bioactive Compounds & Leads. (n.d.). ResearchGate.

- Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen.

- Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).

- Wang, Y., Zhang, M., & Liu, T. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 648–669.

- Muthubhupathi, G., Selvakumar, M., Ramya, L., Prabha, A., Devi, K., Dharani, S., Sankari, T., Niranjana, S., Kowsalya, M., Jhansirani, T., & Devipriya, M. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 12(2), 118–130.

- Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (n.d.). ResearchGate.

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). BioAgilytix.

- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.

- Using ADMET to Move Forward from Drug Discovery to Development. (n.d.). Bitesize Bio.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). ACS Omega.

- Al-Warhi, T., Rizk, O., & Sabt, A. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5873.

- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.

- Wang, S., Zhang, Y., & Zhang, S. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730650.

- US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents. (n.d.). Google Patents.

- Nkuna, P., Mditshwa, K., & Oluwafemi, O. S. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Drug Discovery and ADMET process: A Review. (n.d.). ResearchGate.

- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (n.d.). ResearchGate.

- Hassan, A. S., Askar, A. A., & Naglah, A. M. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30489–30503.

- Pyrazinone Derivatives as Enzyme Inhibitors: A Comparative Analysis. (n.d.). Benchchem.

- Kelly, M. J., D’Erasmo, M. P., & Wall, M. A. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(13), 3004.

- Exploring pyrazolines as potential inhibitors of NSP3-macrodomain of SARS-CoV-2: synthesis and in silico analysis. (n.d.). ResearchGate.

- Aggarwal, R., & Sumran, G. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5038.

- Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. (n.d.). europepmc.org.

- High-Throughput Screening. (n.d.). Sigma-Aldrich.

- Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807–1821.

- Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. (n.d.). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifescienceglobal.com [lifescienceglobal.com]

- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 31. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 32. bitesizebio.com [bitesizebio.com]

A Comprehensive Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have established it as a "privileged scaffold."[1][4] This allows for the design of potent and selective ligands for a diverse array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the major protein families targeted by these compounds—protein kinases, G-protein coupled receptors (GPCRs), and enzymes—supported by mechanistic insights, detailed experimental workflows for target validation, and case studies of prominent pyrazole-containing drugs.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The versatility of the pyrazole core is central to its success in drug discovery. The arrangement of its nitrogen atoms allows it to serve as a bioisosteric replacement for other aromatic rings like benzene or imidazole, often leading to improved physicochemical properties such as solubility and metabolic stability.[5] This adaptability has led to the development and FDA approval of over 40 pyrazole-containing drugs for a wide range of clinical conditions, including cancer, inflammation, and cardiovascular diseases.[5][6]

Major Target Class: Protein Kinases

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.

Janus Kinases (JAKs) in Autoimmune Disorders

The JAK-STAT signaling pathway is a primary communication route for numerous cytokines and growth factors, playing a crucial role in immunity and inflammation.[7][8] Aberrant activation of this pathway is implicated in various autoimmune diseases. Pyrazole-based compounds have been successfully developed to inhibit JAKs, thereby modulating the inflammatory response.

Mechanism of Action: JAK Inhibition

Cytokine binding to its receptor triggers the activation of receptor-associated JAKs.[9] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[7][9] Pyrazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation cascade.

Mitogen-Activated Protein Kinases (MAPKs) in Oncology

The MAPK/ERK pathway is another critical signaling cascade that translates extracellular signals into cellular responses like proliferation and differentiation.[10][] Mutations in this pathway, particularly in kinases like BRAF, are common drivers of cancer.[12]

Case Study: Encorafenib (Braftovi®) Encorafenib is a trisubstituted pyrazole derivative approved for treating melanoma with BRAF V600E or V600K mutations.[12] It acts as a potent inhibitor of the BRAF kinase, a key component of the MAPK signaling pathway, thereby halting uncontrolled cell proliferation.[12]

Experimental Workflow: In Vitro Kinase Inhibition Assay

Validating the inhibitory potential of a pyrazole-based compound against a target kinase is a critical step in drug discovery. A common method is a luminescence-based in vitro assay that quantifies ATP consumption.

Protocol: Luminescence-Based Kinase Assay This protocol outlines a method for determining the IC50 value of a test compound.[13][14]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, 1 mM EGTA).[15]

-

Reconstitute the target kinase and its specific substrate protein/peptide in the kinase buffer.

-

Prepare a stock solution of ATP in kinase buffer.

-

Serially dilute the pyrazole test compound in DMSO, then further dilute in kinase buffer to create a range of concentrations.

-

-

Kinase Reaction:

-

In a 96- or 384-well white plate, add the kinase, its substrate, and the test compound solution (or DMSO for control wells).

-

Allow a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit compound binding to the kinase.[14]

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Terminate the reaction and measure the remaining ATP using a commercial luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin; the light produced is directly proportional to the amount of ATP present.

-

A highly active kinase will consume more ATP, resulting in a low luminescence signal. An effective inhibitor will prevent ATP consumption, leading to a high signal.[13]

-

-

Data Analysis:

-

Subtract background luminescence (wells with no kinase).

-

Normalize the data to positive (no inhibitor) and negative (no kinase activity) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Major Target Class: Enzymes

The pyrazole scaffold is also integral to compounds that target enzymes outside the kinase family, most notably in the management of inflammation.

Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][16] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its expression is elevated during inflammation.[2][16]

Case Study: Celecoxib (Celebrex®) Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of the COX-2 enzyme.[2] Its sulfonamide side chain binds to a hydrophilic pocket near the active site of COX-2, an interaction that contributes to its selectivity over COX-1.[1][4] By inhibiting COX-2, celecoxib reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[2][17]

Experimental Workflow: In Vitro COX Inhibition Assay

A fluorometric or colorimetric assay can be used to screen for COX-2 inhibitors by measuring the peroxidase component of the enzyme's activity.

Protocol: Fluorometric COX-2 Inhibitor Screening [18]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-2 enzyme.

-

Prepare solutions of a fluorogenic probe (e.g., Amplex™ Red), heme cofactor, and the substrate (arachidonic acid).

-

Prepare serial dilutions of the pyrazole test compound and a known inhibitor (e.g., celecoxib) as a positive control.

-

-

Assay Procedure:

-

To a 96-well black plate, add the reaction buffer, heme, COX-2 enzyme, and the fluorogenic probe.

-

Add the test compound dilutions (or DMSO for enzyme control). Add a known inhibitor for the inhibitor control well.

-

Pre-incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence intensity kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. The peroxidase activity of COX-2 will generate a fluorescent product.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic read.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

-

Major Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of all modern drugs. The pyrazole scaffold has been used to create ligands that modulate GPCR activity, notably for the cannabinoid receptors.

Cannabinoid Receptor 1 (CB1)

The CB1 receptor is a key component of the endocannabinoid system, which regulates appetite, energy balance, and mood.[19] Overactivation of this system is associated with obesity and metabolic disorders.

Case Study: Rimonabant (Acomplia®) Rimonabant is a pyrazole derivative developed as a selective CB1 receptor antagonist and inverse agonist.[19][20] As an inverse agonist, it not only blocks the receptor from being activated by endocannabinoids but also reduces its basal level of activity.[21][22] This action in the central nervous system and peripheral tissues (like adipose tissue) leads to reduced appetite and improved metabolic parameters.[19] While effective, Rimonabant was withdrawn from the market due to significant psychiatric side effects, highlighting the complexities of targeting the endocannabinoid system.

Experimental Workflow: Radioligand Binding Assay for GPCRs

To determine a compound's affinity (Ki) for a specific GPCR, a competitive radioligand binding assay is the gold standard.[23][24]

Protocol: Competitive Radioligand Binding Assay [25][26]

-

Preparation:

-

Prepare a membrane fraction from cells overexpressing the target GPCR (e.g., CB1).

-

Prepare an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

Select a suitable radioligand (e.g., [³H]-CP-55,940 for CB1) with high affinity and specificity.

-

Prepare serial dilutions of the unlabeled pyrazole test compound.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, the radioligand (at a fixed concentration near its Kd), and the serially diluted test compound.

-

For determining total binding, add buffer instead of the test compound.

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand.

-

Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter plate. The membranes and bound radioligand are trapped on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Summary of Selected Pyrazole-Based Drugs and Targets

The following table summarizes key FDA-approved drugs that feature a pyrazole core, demonstrating the scaffold's broad therapeutic impact.

| Drug Name (Brand) | Therapeutic Target(s) | Primary Indication(s) |

| Celecoxib (Celebrex) | COX-2 | Osteoarthritis, Rheumatoid Arthritis, Pain[2] |

| Encorafenib (Braftovi) | BRAF Kinase | Melanoma (BRAF V600E/K mutant)[12] |

| Baricitinib (Olumiant) | JAK1, JAK2 | Rheumatoid Arthritis, Alopecia Areata[12] |

| Axitinib (Inlyta) | VEGFRs | Advanced Renal Cell Carcinoma[12] |

| Sildenafil (Viagra) | PDE5 | Erectile Dysfunction, Pulmonary Hypertension[4][12] |

| Ruxolitinib (Jakafi) | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera[12] |

| Larotrectinib (Vitrakvi) | TrkA, TrkB, TrkC | Solid Tumors with NTRK gene fusion[12] |

Future Directions and Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its proven success against well-established target classes like kinases, enzymes, and GPCRs provides a strong foundation for future exploration. Current research is expanding into novel target areas, including inhibitors of protein-protein interactions and modulators of nuclear receptors and ion channels. The chemical tractability and favorable pharmacological properties of pyrazole derivatives ensure they will remain a central motif in drug discovery pipelines for the foreseeable future. This guide has provided a technical overview of the key targets, the mechanistic rationale for their inhibition, and the practical experimental workflows necessary to validate the activity of new pyrazole-based chemical entities.

References

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. URL: [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. URL: [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. URL: [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. URL: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. URL: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. URL: [Link]

-

GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. URL: [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. URL: [Link]

-

(PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities - ResearchGate. URL: [Link]

-

GPCR-radioligand binding assays - PubMed. URL: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. URL: [Link]

-

In vitro kinase assay and inhibition assay - Bio-protocol. URL: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. URL: [Link]

-

Schematic representation of the COX pathway illustrating the synthesis... - ResearchGate. URL: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. URL: [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. URL: [Link]

-

Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... | Download Scientific Diagram - ResearchGate. URL: [Link]

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. URL: [Link]

-

| Schematic of the MAPK signaling pathway. This figure shows the... | Download Scientific Diagram - ResearchGate. URL: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. URL: [Link]

-

JAK-STAT signaling pathway - Wikipedia. URL: [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. URL: [Link]

-

The JAK/STAT Pathway - PMC - PubMed Central - NIH. URL: [Link]

-

Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC - PubMed Central. URL: [Link]

-

A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. URL: [Link]

-

The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. URL: [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. URL: [Link]

-

In vitro kinase assay - Protocols.io. URL: [Link]

-

MAPK/ERK pathway - Wikipedia. URL: [Link]

-

Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... - ResearchGate. URL: [Link]

-

Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC. URL: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL: [Link]

-

Simplified schematic summary of the main MAPK signaling pathways. - ResearchGate. URL: [Link]

-

Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate. URL: [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. - ResearchGate. URL: [Link]

-

JAK/STAT Signaling Pathway - Creative Biogene. URL: [Link]

-

Kinase assays | BMG LABTECH. URL: [Link]

-

Cyclooxygenase-2 - Wikipedia. URL: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. URL: [Link]

-

InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. URL: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. URL: [Link]

-

Structures of pyrazole-based Akt inhibitors and their IC50 values. - ResearchGate. URL: [Link]

-

Different potent FDA-approved anti-inflammatory and analgesic drugs bearing pyrazole and pyridine pharmacophores. - ResearchGate. URL: [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib - Wikipedia [en.wikipedia.org]

- 5. Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 17. ClinPGx [clinpgx.org]

- 18. assaygenie.com [assaygenie.com]

- 19. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 20. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]